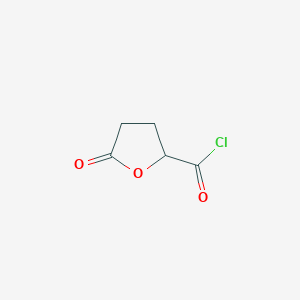
5-OXOOXOLANE-2-CARBONYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXOOXOLANE-2-CARBONYL CHLORIDE is a chemical compound with the molecular formula C5H5ClO3. It is also known by other names such as 5-oxotetrahydrofuran-2-carbonyl chloride and this compound . This compound is characterized by its yellow to brown liquid form and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXOOXOLANE-2-CARBONYL CHLORIDE typically involves the reaction of tetrahydrofuran with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetrahydrofuran+Phosgene→5-Oxotetrahydro-2-furancarbonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5-OXOOXOLANE-2-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-oxotetrahydrofuran-2-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-oxotetrahydrofuran-2-carbonyl chloride can be formed.
Hydrolysis Product: The major product of hydrolysis is 5-oxotetrahydrofuran-2-carboxylic acid.
Scientific Research Applications
5-OXOOXOLANE-2-CARBONYL CHLORIDE has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-OXOOXOLANE-2-CARBONYL CHLORIDE involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxotetrahydrofuran-2-carboxylic acid
- 5-Oxooxolane-2-carbonyl chloride
- 2-Furancarbonyl chloride, tetrahydro-5-oxo-
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of substituted derivatives. Its electrophilic chlorine atom makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
CAS No. |
82977-45-5 |
|---|---|
Molecular Formula |
C5H5ClO3 |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2 |
InChI Key |
NNDIFJWAEOADAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
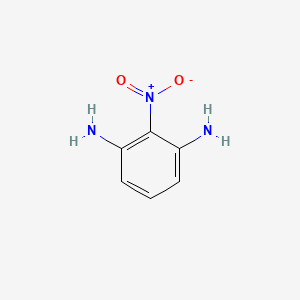
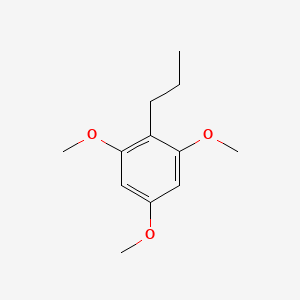
![8-Phenylimidazo[1,2-a]pyridine](/img/structure/B8790096.png)
![5-(Benzyloxymethyl)-4-methoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B8790108.png)
![2-Chloro-N-[6-(2-chloroacetamido)hexyl]acetamide](/img/structure/B8790119.png)
![(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE](/img/structure/B8790125.png)
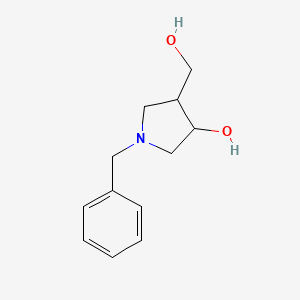
![8-Chloro-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8790130.png)

![6-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8790143.png)
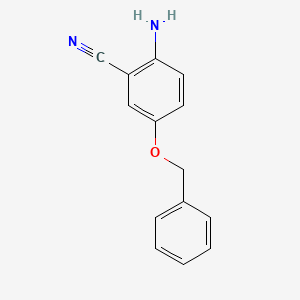
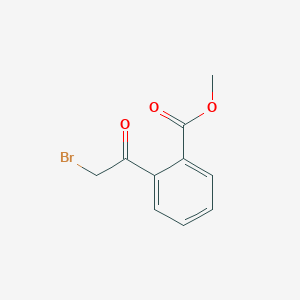
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B8790167.png)
![Di-tert-butyl (2,3-dichlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate](/img/structure/B8790170.png)
